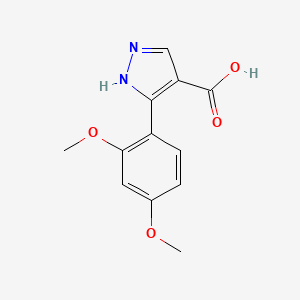

5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid

Description

5-(2,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a 2,4-dimethoxyphenyl substituent at position 5 and a carboxylic acid group at position 4 of the pyrazole ring.

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-17-7-3-4-8(10(5-7)18-2)11-9(12(15)16)6-13-14-11/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYRQAVCFMRHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=NN2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using an appropriate reagent, such as acetic acid, to yield the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides.

Key Observations :

-

Esterification proceeds efficiently under acidic conditions, with methanol as the nucleophile .

-

Amidation requires prior activation of the carboxylic acid to an acyl chloride using SOCl₂ .

-

Schiff bases form via coupling agents like DCC (dicyclohexylcarbodiimide), enabling further functionalization.

Decarboxylation Reactions

Decarboxylation occurs under thermal or oxidative conditions, removing the carboxylic acid group.

Mechanistic Insights :

-

Thermal decarboxylation involves radical intermediates, facilitated by copper catalysis .

-

Oxidative decarboxylation with KMnO₄ generates a ketone derivative .

Substitution Reactions

The dimethoxyphenyl group participates in electrophilic aromatic substitution (EAS).

Key Findings :

-

Demethylation with BBr₃ selectively removes methoxy groups at the 2- and 4-positions .

-

Nitration occurs at the para position relative to the methoxy group, consistent with EAS directing effects .

Oxidation and Reduction Reactions

The pyrazole ring and substituents undergo redox transformations.

Notable Outcomes :

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

Applications :

Comparative Reactivity Table

A comparison with structurally similar pyrazole derivatives highlights unique reactivity:

Scientific Research Applications

Chemistry

In chemistry, 5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of 5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid may be developed as drug candidates. Its structural features can be optimized to enhance efficacy, selectivity, and safety for various medical applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability. It may also find applications in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities among pyrazole-4-carboxylic acid derivatives:

Key Observations:

- Substituent Effects: Electron-Donating Groups (e.g., methoxy): The dimethoxy groups in the target compound may enhance solubility in polar solvents compared to halogenated analogs (e.g., chlorophenyl derivatives) . Aliphatic Substituents (e.g., isopropyl): These may reduce steric hindrance compared to bulky aryl groups, favoring synthetic accessibility .

Physicochemical Properties

Biological Activity

5-(2,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a 2,4-dimethoxyphenyl group and a carboxylic acid functional group. The synthesis typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form an intermediate hydrazone, which is cyclized to yield the pyrazole structure. The optimization of reaction conditions can enhance yield and purity for industrial applications.

Anticancer Properties

Research indicates that derivatives of 1H-pyrazole, including 5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer activities. Various studies have highlighted their ability to inhibit tumor growth in several cancer cell lines:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The compound has shown antiproliferative effects with IC50 values indicating effective inhibition of cell growth. For instance, derivatives containing the pyrazole scaffold have been reported to inhibit the growth of various cancer types, including lung, brain, and colorectal cancers .

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer effects, this compound exhibits anti-inflammatory and antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and its potential in reducing inflammation through specific molecular interactions.

- Antimicrobial Activity : The compound has been tested against bacterial strains such as E. coli and Bacillus subtilis, showing promising results comparable to standard antibiotics .

- Anti-inflammatory Mechanism : The mechanism involves the inhibition of specific enzymes or pathways associated with inflammatory responses.

The biological activity of 5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is primarily mediated through its interaction with various molecular targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways related to cell proliferation and survival.

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives to optimize their efficacy:

- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and screened for their ability to inhibit cancer cell proliferation. Results indicated that modifications to the phenyl substituent significantly impacted biological activity .

- Evaluation of Anti-inflammatory Effects : Research demonstrated that certain derivatives could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for 5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate derivatives with hydrazides or phenylhydrazines under reflux conditions. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was synthesized using (E)-ethyl 2-cyano-3-ethoxyacrylate and 4-methylbenzenesulfonylhydrazide . Subsequent hydrolysis with aqueous NaOH or HCl yields the carboxylic acid derivative. Reaction optimization may require varying solvents (e.g., ethanol, DMF) and temperatures (70–100°C) to improve yields .

Q. How can spectroscopic techniques confirm the structure of this compound?

- IR spectroscopy : Identify characteristic peaks for carboxylic acid (-COOH, ~2500–3300 cm⁻¹), pyrazole ring (C=N stretch ~1500–1600 cm⁻¹), and methoxy groups (C-O-C ~1250 cm⁻¹) .

- NMR :

- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), pyrazole protons (δ 6.5–8.5 ppm), and carboxylic acid protons (broad singlet ~δ 12–13 ppm).

- ¹³C NMR : Carboxylic acid carbon (~170 ppm), aromatic carbons (110–160 ppm), and methoxy carbons (~55 ppm) .

- X-ray crystallography : Resolve bond lengths (e.g., C=O ~1.21 Å) and dihedral angles between the pyrazole ring and dimethoxyphenyl group to confirm spatial arrangement .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is stable at room temperature but may degrade under prolonged exposure to light, moisture, or strong oxidizing agents. Storage in amber glass vials at 4°C in a desiccator is recommended. Decomposition products include CO₂, NOₓ, and aromatic fragments .

Advanced Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals precise bond angles and torsional strains. For example, in related pyrazole-4-carboxylic acids, the dihedral angle between the pyrazole ring and aryl substituent ranges from 15–35°, influencing electronic conjugation and solubility . Data collection parameters (e.g., Mo-Kα radiation, ω/2θ scans) and refinement using software like SHELXL or OLEX2 are critical for accuracy .

Q. What strategies address contradictory reactivity data in derivative synthesis?

Discrepancies in reactivity (e.g., esterification vs. decarboxylation) often arise from substituent electronic effects. Computational modeling (DFT at B3LYP/6-311++G** level) predicts electrophilic/nucleophilic sites on the pyrazole ring. For example, electron-withdrawing groups (e.g., -Cl) at the 3-position enhance carboxylate stability, while methoxy groups at the 2,4-positions increase susceptibility to hydrolysis .

Q. How can substituent modifications enhance biological activity?

- Substituent effects : Introducing halogens (e.g., -Cl) at the aryl ring improves lipid solubility and target binding (e.g., enzyme inhibition). Methoxy groups enhance π-π stacking with aromatic residues in proteins .

- Derivative design : Amidation of the carboxylic acid (e.g., with 3-pyridylmethylamine) or esterification with propargyl groups improves bioavailability. Biological assays (e.g., antimicrobial MIC tests, kinase inhibition) validate activity .

Q. What analytical methods resolve overlapping signals in complex reaction mixtures?

- HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate intermediates. MS/MS fragmentation identifies side products (e.g., decarboxylated derivatives) .

- 2D NMR (COSY, HSQC) : Resolve coupling between pyrazole protons and adjacent substituents in crowded spectra .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value (from ) |

|---|---|

| Space group | P2/c |

| a, b, c (Å) | 13.192, 8.817, 30.012 |

| β (°) | 102.42 |

| Z | 8 |

| R-factor | 0.072 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.